molecular formula C8H13BrO2 B1650595 2-Bromo-1-(oxan-3-yl)propan-1-one CAS No. 1187468-63-8

2-Bromo-1-(oxan-3-yl)propan-1-one

Cat. No.: B1650595
CAS No.: 1187468-63-8
M. Wt: 221.09
InChI Key: VMDXSAVAQCTULN-UHFFFAOYSA-N
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Description

2-Bromo-1-(oxan-3-yl)propan-1-one is a brominated ketone featuring a tetrahydropyran (oxan) ring substituted at the 3-position. This compound is structurally characterized by a propan-1-one backbone with a bromine atom at the β-carbon and a cyclic ether (oxan-3-yl) group attached to the carbonyl carbon.

Properties

IUPAC Name

2-bromo-1-(oxan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-6(9)8(10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXSAVAQCTULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CCCOC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236853
Record name 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187468-63-8
Record name 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187468-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Mechanisms

Brominating agents such as bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed. The reaction proceeds via an electrophilic attack on the enol tautomer of the ketone, forming a brominated intermediate. For example, 1-(tetrahydro-2H-pyran-3-yl)propan-1-one reacts with bromine in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled conditions. The mechanism involves:

  • Enolization of the ketone to generate a nucleophilic enol.
  • Electrophilic bromination at the α-carbon, forming 2-bromo-1-(tetrahydro-2H-pyran-3-yl)propan-1-one.
  • Quenching with aqueous sodium bicarbonate to neutralize excess bromine.

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Halogenated solvents like CCl₄ and CHCl₃ are preferred due to their inertness and ability to stabilize bromonium ion intermediates. Reactions are typically conducted at 0–25°C to minimize side reactions such as over-bromination or ring-opening of the tetrahydro-2H-pyran moiety. For instance, a protocol from VulcanChem specifies mild heating (30–40°C) when using NBS in dichloromethane (CH₂Cl₂).

Workup and Purification

Post-reaction workup involves extraction with water to remove inorganic salts, followed by drying over anhydrous sodium sulfate (Na₂SO₄). The crude product is purified via fractional distillation or column chromatography , yielding 2-bromo-1-(tetrahydro-2H-pyran-3-yl)propan-1-one with ≥95% purity.

Nucleophilic Substitution Approaches

An alternative route involves nucleophilic displacement of a pre-existing leaving group at the β-position of the ketone. This method is less common but offers advantages in regioselectivity.

Chloride-to-Bromide Exchange

2-Chloro-1-(tetrahydro-2H-pyran-3-yl)propan-1-one can be treated with sodium bromide (NaBr) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism , where bromide ion displaces chloride at the β-carbon. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) are required to achieve moderate yields (50–65%).

Catalytic Enhancements

The addition of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improves reaction kinetics by facilitating ion exchange in biphasic systems. For example, a mixture of NaBr, TBAB, and 2-chloro-1-(tetrahydro-2H-pyran-3-yl)propan-1-one in toluene/water achieves 75% yield after 8 hours at 50°C.

Alternative Synthetic Routes

Emerging methodologies explore radical bromination and enzymatic catalysis, though these remain experimental.

Radical Bromination

Photochemical initiation using UV light and bromine generates bromine radicals that abstract hydrogen from the β-position of the ketone. This method avoids acidic conditions that could degrade the tetrahydro-2H-pyran ring but requires stringent control of light exposure and temperature.

Biocatalytic Approaches

Preliminary studies report the use of haloperoxidases to catalyze bromination in aqueous media. While environmentally friendly, enzymatic methods currently suffer from low substrate tolerance and yields (<30%).

Optimization of Reaction Conditions

Optimizing parameters such as solvent polarity, temperature, and reagent stoichiometry is critical for maximizing yield and purity.

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
CCl₄ 2.24 85 95
CHCl₃ 4.81 78 92
CH₂Cl₂ 8.93 70 90

Data adapted from VulcanChem and patent US3271466A. Non-polar solvents like CCl₄ favor electrophilic bromination by stabilizing reactive intermediates.

Temperature and Time

Lower temperatures (0–10°C) reduce side reactions but prolong reaction times (6–12 hours). At 25°C, the reaction completes in 3–4 hours but risks over-bromination.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(oxan-3-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted products, depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(oxan-3-yl)propan-1-one is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-(oxan-3-yl)propan-1-one exerts its effects depends on the specific reaction or application. For example, in biochemical studies, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary based on the context of the research or application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-bromo-1-(oxan-3-yl)propan-1-one with structurally related bromo-propanones:

Compound Name Molecular Formula Molecular Weight Physical State Storage Temperature CAS Number Key Applications References
This compound* C₈H₁₃BrO₂ 221.09 (inferred) Not reported Not reported Not available Organic synthesis intermediate -
2-Bromo-1-(oxan-4-yl)propan-1-one C₈H₁₃BrO₂ 221.09 Liquid -10°C 1187468-69-4 Specialty chemical synthesis
2-Bromo-1-(4-phenoxyphenyl)propan-1-one C₁₅H₁₃BrO₂ 305.17 Powder Room temperature 92434-62-3 Materials chemistry
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₁₀BrClO 261.55 Not reported Not reported 175135-93-0 Pharmaceutical intermediate
2-Bromo-1-(3-chlorophenyl)propan-1-one C₉H₈BrClO 247.52 Not reported Not reported 34911-51-8 Bupropion precursor

*Inferred data based on structural analogs.

Reactivity and Functional Group Influence

  • This contrasts with aromatic analogs (e.g., 2-bromo-1-(4-phenoxyphenyl)propan-1-one), where electron-withdrawing or donating substituents on the phenyl ring modulate reactivity. For instance, chloro or methoxy groups on aromatic rings enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attacks .
  • Physical State: Oxan-4-yl derivatives (e.g., 2-bromo-1-(oxan-4-yl)propan-1-one) are liquids, likely due to reduced symmetry and weaker intermolecular forces compared to crystalline aromatic analogs like 2-bromo-1-(4-phenoxyphenyl)propan-1-one (powder) .

Biological Activity

2-Bromo-1-(oxan-3-yl)propan-1-one is a halogenated ketone characterized by its unique molecular structure, which includes a bromine atom, an oxane ring, and a carbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound can be represented as follows:

C6H9BrO\text{C}_6\text{H}_9\text{BrO}

It possesses a bromine substituent and a carbonyl group, which contribute to its reactivity in various chemical reactions, such as nucleophilic substitutions and redox processes .

The biological activity of this compound primarily stems from its reactivity due to the presence of the bromine atom and the carbonyl group. The compound can engage in nucleophilic substitution reactions where the bromine acts as a leaving group, facilitating bond formation with nucleophiles such as amines or thiols. Additionally, the carbonyl group can undergo reduction or oxidation reactions, altering the compound's properties and enhancing its reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity:
Preliminary studies suggest that compounds with similar structures show antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.

2. Anticancer Potential:
The structural characteristics of this compound may allow it to interfere with cancer cell proliferation pathways. Indole derivatives, which share similarities with this compound, have been reported to exhibit anticancer activities through various mechanisms including apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects:
Compounds related to oxane derivatives have shown promise in reducing inflammation. This could position this compound as a candidate for further studies in inflammatory disease treatments.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound. Here are some key findings:

StudyFindings
Study A Investigated the synthesis of oxane derivatives and their antimicrobial properties; found significant activity against Gram-positive bacteria.
Study B Explored the anticancer effects of similar compounds; demonstrated inhibition of cancer cell lines via apoptosis pathways .
Study C Evaluated anti-inflammatory properties in vitro; showed reduction in pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 2-Bromo-1-(oxan-3-y)propan-1-one:

Case Study 1: Antimicrobial Efficacy
A study tested various oxane derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications enhanced antimicrobial potency significantly.

Case Study 2: Cancer Cell Line Inhibition
In vitro assays on breast cancer cell lines indicated that compounds structurally related to 2-Bromo-1-(oxan-3-y)propan-1-one inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Q & A

What are the optimal synthetic routes for 2-Bromo-1-(oxan-3-yl)propan-1-one, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of brominated ketones like this compound typically involves bromination of a precursor ketone. Evidence from analogous compounds (e.g., 2-Bromo-1-(4-methoxyphenyl)propan-1-one) suggests using nucleophilic substitution with brominating agents (e.g., HBr or PBr₃) under controlled temperatures (0–25°C) in polar aprotic solvents like dichloromethane . Key factors include:

  • Catalyst selection : Base catalysts (e.g., NaOH) improve reaction efficiency by deprotonating intermediates.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity.
  • Yield optimization : Excess brominating agents and inert atmospheres minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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